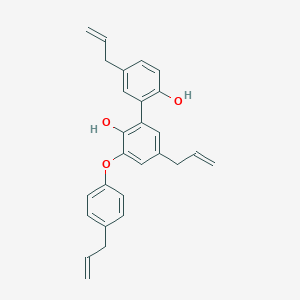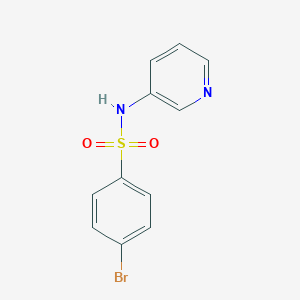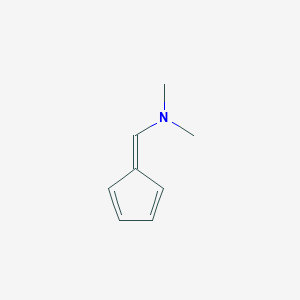
5-(Phenylsulfanyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Phenylsulfanyl)-1H-indole is a chemical compound that has been studied for its potential applications in scientific research. This indole derivative has gained significant attention due to its unique structure and potential biological activity.
Mécanisme D'action
The mechanism of action of 5-(Phenylsulfanyl)-1H-indole is not fully understood. However, it has been suggested that this compound may act as a potent inhibitor of various enzymes and receptors involved in the regulation of cellular processes. Additionally, it may induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-(Phenylsulfanyl)-1H-indole has various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter release in the brain. Additionally, it has been shown to have antioxidant properties, which may protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(Phenylsulfanyl)-1H-indole in lab experiments is its unique structure and potential biological activity. This compound has shown promising results in various scientific research fields, making it a valuable tool for studying cellular processes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of this compound.
Orientations Futures
There are several future directions for research on 5-(Phenylsulfanyl)-1H-indole. One area of focus is the development of more potent and selective inhibitors of enzymes and receptors involved in the regulation of cellular processes. Additionally, further studies are needed to determine the optimal dosage and safety profile of this compound. Finally, research is needed to explore the potential applications of this compound in other scientific research fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 5-(Phenylsulfanyl)-1H-indole is a chemical compound that has shown promising results in various scientific research fields. This compound has a unique structure and potential biological activity, making it a valuable tool for studying cellular processes. However, further studies are needed to determine the optimal dosage and safety profile of this compound. Additionally, research is needed to explore the potential applications of this compound in other scientific research fields.
Méthodes De Synthèse
The synthesis of 5-(Phenylsulfanyl)-1H-indole involves the reaction of indole with phenylsulfanyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
5-(Phenylsulfanyl)-1H-indole has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders.
Propriétés
Numéro CAS |
163258-14-8 |
|---|---|
Nom du produit |
5-(Phenylsulfanyl)-1H-indole |
Formule moléculaire |
C14H11NS |
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
5-phenylsulfanyl-1H-indole |
InChI |
InChI=1S/C14H11NS/c1-2-4-12(5-3-1)16-13-6-7-14-11(10-13)8-9-15-14/h1-10,15H |
Clé InChI |
JWKLGYLUESHRJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)NC=C3 |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)NC=C3 |
Synonymes |
5-(phenylsulfanyl)indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



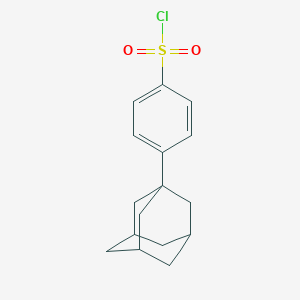
![[1,1'-Biphenyl]-4-carboxylic acid [3aR-[3aa,4a(E),5b,6aa]]-4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B184509.png)
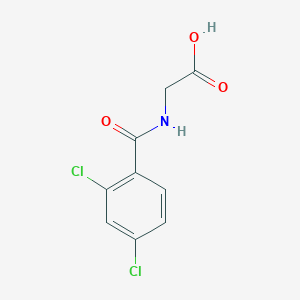
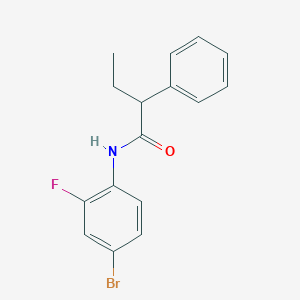
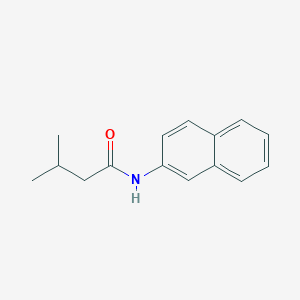
![2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole](/img/structure/B184515.png)
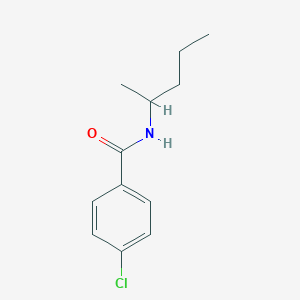
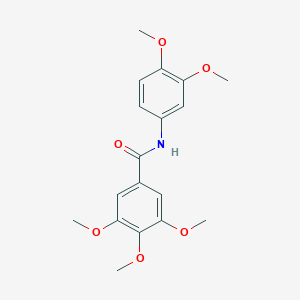
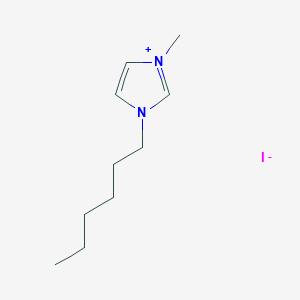
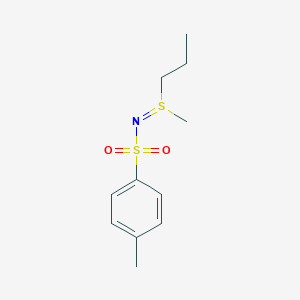
![(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline](/img/structure/B184525.png)
